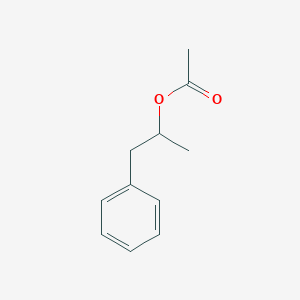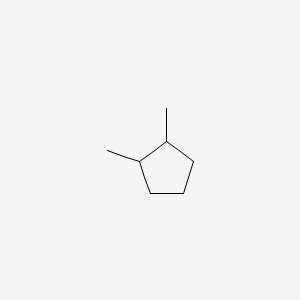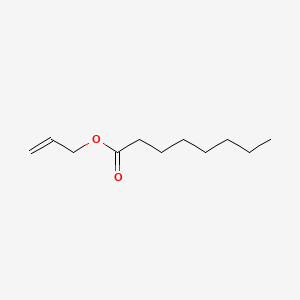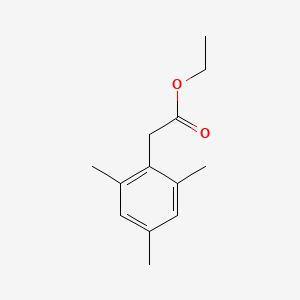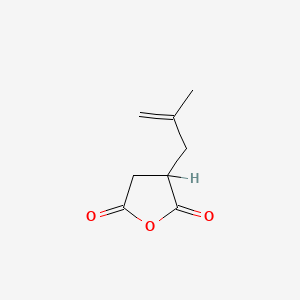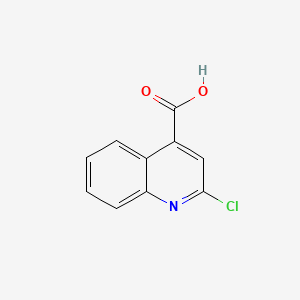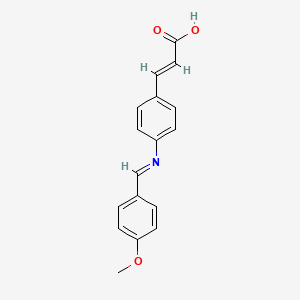
p-(アニシリデンアミノ)シンナム酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
p-(Anisylideneamino)cinnamic acid: is an organic compound with the molecular formula C₁₇H₁₅NO₃ . It is a derivative of cinnamic acid, where the amino group is substituted with an anisylidene group.
科学的研究の応用
p-(Anisylideneamino)cinnamic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases like Alzheimer’s disease.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
生化学分析
Biochemical Properties
p-(Anisylideneamino)cinnamic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, phenolic compounds like p-(Anisylideneamino)cinnamic acid are known to interact with proteins through covalent and non-covalent interactions, including hydrophobic, electrostatic, van der Waals forces, and hydrogen bonding . These interactions can alter the structure and properties of proteins, potentially affecting their function and activity.
Cellular Effects
p-(Anisylideneamino)cinnamic acid has been observed to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For example, cinnamic acid derivatives have been shown to possess antioxidant and hypolipidemic activities, which can impact cellular metabolism and gene expression . Additionally, the compound’s interaction with cellular proteins can influence cell function and signaling pathways.
Molecular Mechanism
The molecular mechanism of p-(Anisylideneamino)cinnamic acid involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s structure allows it to interact with enzymes and proteins, potentially inhibiting or activating their functions. For instance, cinnamic acid derivatives have been shown to inhibit enzymes involved in oxidative stress and hyperlipidemia . These interactions can lead to changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of p-(Anisylideneamino)cinnamic acid can change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that cinnamic acid derivatives can have varying effects depending on their stability and degradation over time . Long-term exposure to the compound can lead to changes in cellular function and metabolism.
Dosage Effects in Animal Models
The effects of p-(Anisylideneamino)cinnamic acid can vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as antioxidant and hypolipidemic activities. At higher doses, it may cause toxic or adverse effects. Studies have shown that cinnamic acid derivatives can have dose-dependent effects on glucose uptake and insulin signaling pathways . It is essential to determine the optimal dosage to maximize the compound’s benefits while minimizing potential adverse effects.
Metabolic Pathways
p-(Anisylideneamino)cinnamic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For instance, phenylalanine ammonia lyase is a prime enzyme for the phenylpropanoid biosynthetic pathway, connecting primary metabolism to secondary metabolism . The compound’s involvement in these pathways can affect metabolic flux and metabolite levels.
Transport and Distribution
The transport and distribution of p-(Anisylideneamino)cinnamic acid within cells and tissues involve various transporters and binding proteins. The compound’s localization and accumulation can influence its activity and function. Studies have shown that cinnamic acid derivatives can be transported and distributed within plant cells, affecting their growth and development . Understanding the transport and distribution mechanisms is crucial for determining the compound’s overall impact on cellular function.
Subcellular Localization
The subcellular localization of p-(Anisylideneamino)cinnamic acid can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, phenylalanine ammonia-lyase and cinnamate 4-hydroxylase have been shown to colocalize in plant cells, facilitating metabolic channeling in phenylpropanoid biosynthesis . The localization of p-(Anisylideneamino)cinnamic acid within cells can influence its interactions with other biomolecules and its overall biochemical activity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of p-(Anisylideneamino)cinnamic acid typically involves the condensation reaction between p-anisidine and cinnamic acid. The reaction is usually carried out in the presence of a suitable catalyst under controlled temperature and pressure conditions. The general reaction scheme is as follows:
Condensation Reaction:
Industrial Production Methods: Industrial production of p-(Anisylideneamino)cinnamic acid follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity of the product .
化学反応の分析
Types of Reactions: p-(Anisylideneamino)cinnamic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.
Major Products:
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted derivatives with various functional groups.
作用機序
The mechanism of action of p-(Anisylideneamino)cinnamic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes, modulate signaling pathways, and interact with cellular components to exert its effects. For example, it has been shown to inhibit cholinesterase enzymes, which play a role in the pathogenesis of Alzheimer’s disease .
類似化合物との比較
Cinnamic acid: The parent compound with similar structural features.
p-Coumaric acid: A hydroxylated derivative of cinnamic acid.
Ferulic acid: A methoxylated derivative of cinnamic acid.
Caffeic acid: A dihydroxylated derivative of cinnamic acid.
Comparison: p-(Anisylideneamino)cinnamic acid is unique due to the presence of the anisylidene group, which imparts distinct chemical and biological properties. Compared to other cinnamic acid derivatives, it exhibits enhanced biological activities and potential therapeutic applications.
特性
CAS番号 |
25959-50-6 |
|---|---|
分子式 |
C17H15NO3 |
分子量 |
281.30 g/mol |
IUPAC名 |
(Z)-3-[4-[(4-methoxyphenyl)methylideneamino]phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C17H15NO3/c1-21-16-9-4-14(5-10-16)12-18-15-7-2-13(3-8-15)6-11-17(19)20/h2-12H,1H3,(H,19,20)/b11-6-,18-12? |
InChIキー |
UIELBEHBZKVMEI-MGGYQKONSA-N |
SMILES |
COC1=CC=C(C=C1)C=NC2=CC=C(C=C2)C=CC(=O)O |
異性体SMILES |
COC1=CC=C(C=C1)C=NC2=CC=C(C=C2)/C=C\C(=O)O |
正規SMILES |
COC1=CC=C(C=C1)C=NC2=CC=C(C=C2)C=CC(=O)O |
ピクトグラム |
Irritant |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





